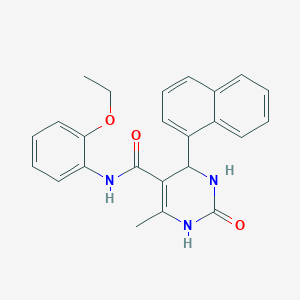

N-(2-ethoxyphenyl)-6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

N-(2-Ethoxyphenyl)-6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine (DHPM) derivative characterized by a 2-ethoxyphenyl carboxamide group and a naphthalen-1-yl substituent at position 4. This analysis compares its structural, synthetic, and physicochemical properties with analogues to elucidate substituent effects and applications.

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-6-methyl-4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3/c1-3-30-20-14-7-6-13-19(20)26-23(28)21-15(2)25-24(29)27-22(21)18-12-8-10-16-9-4-5-11-17(16)18/h4-14,22H,3H2,1-2H3,(H,26,28)(H2,25,27,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGDHPFHBHOCBOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC=CC4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(2-ethoxyphenyl)-6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C24H23N3O3

- Molecular Weight : 401.466 g/mol

- Purity : Typically 95%.

The compound exhibits various biological activities primarily attributed to its structural features, which allow it to interact with multiple biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The tetrahydropyrimidine core is known to inhibit certain enzymes involved in cellular signaling pathways.

- Antiproliferative Effects : Studies indicate that the compound may inhibit cell proliferation in various cancer cell lines, suggesting potential as an anticancer agent.

- Antimicrobial Activity : Preliminary data suggest that it may possess antimicrobial properties against certain bacterial strains.

Biological Activity Data

Anticancer Activity

A study conducted on various cancer cell lines showed that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.

Antimicrobial Evaluation

In vitro tests demonstrated that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antimicrobial potency.

Research Findings

Recent studies have highlighted the potential of this compound in drug development:

- Synthesis and Characterization : The synthesis pathway has been optimized to enhance yield and purity, which is crucial for biological assays.

- Structure-Activity Relationship (SAR) : Variations in substituents on the naphthalene ring have been explored to improve biological activity and selectivity towards specific targets.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The target compound shares the DHPM scaffold with analogues but differs in substituents:

- Position 4 : Naphthalen-1-yl group (bulky aromatic) vs. phenyl derivatives (e.g., 3-nitrophenyl in , 4-ethoxyphenyl in ).

- Position 5 : Carboxamide group (2-ethoxyphenyl) vs. esters (e.g., ethyl carboxylate in ) or substituted phenyl groups (e.g., 4-chlorophenyl in ).

- Position 2 : Oxo group vs. thioxo (C=S) in derivatives like 4n , which alters electronic properties.

Table 1: Key Structural Differences

Table 2: Reaction Conditions and Yields

| Compound | Method | Catalyst/Solvent | Yield | Reference |

|---|---|---|---|---|

| 4h | General Biginelli | Not specified | ~100% | |

| 3c | POCl₃ in DMF | Ice bath, RT stirring | 42% | |

| 4j | Biginelli condensation | Not specified | Not reported |

Thioxo derivatives (e.g., 4n ) often require post-synthetic modifications, such as thionation with P₄S₁₀ or Lawesson’s reagent.

Physicochemical and Spectroscopic Properties

Melting Points and Solubility

Spectroscopic Data

- IR Spectroscopy : Oxo derivatives show C=O stretches at ~1671 cm⁻¹ , while thioxo analogues (C=S) absorb at ~1270 cm⁻¹ .

- NMR: The naphthalen-1-yl group in the target compound would exhibit aromatic proton signals at δ 7.2–8.5 ppm, distinct from phenyl-substituted analogues (e.g., 3-nitrophenyl in shows NO₂-related deshielding).

Crystallographic and Conformational Analysis

- N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-...: Monoclinic crystal system (P2₁/c) with a planar DHPM ring and orthogonal nitrophenyl orientation .

- Thioxo Derivatives : Likely exhibit altered packing due to weaker C=S···H interactions compared to C=O.

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-ethoxyphenyl)-6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of tetrahydropyrimidine derivatives typically involves multi-step reactions. Key steps include:

- Starting Materials : Use of naphthalen-1-yl derivatives (e.g., naphthalene-1-carbaldehyde) and 2-ethoxyaniline as precursors .

- Solvent Selection : Ethanol or acetone for cyclocondensation reactions (60–80°C, 8–12 hours) to form the tetrahydropyrimidine core .

- Catalysts : Triethylamine or acetic anhydride to facilitate amide bond formation between the carboxamide and naphthalene/ethoxyphenyl groups .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final compound (>90% purity) .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions (e.g., naphthalen-1-yl vs. naphthalen-2-yl) and detect impurities. Key signals: ethoxyphenyl protons (δ 1.2–1.4 ppm for CH), naphthalene aromatic protons (δ 7.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]: ~457.2 g/mol) and detect byproducts .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtainable) .

Q. How can solubility challenges be addressed during in vitro bioassays?

Methodological Answer:

- Solvent Systems : Use DMSO for stock solutions (≤10% v/v in assays to avoid cytotoxicity) .

- Co-solvents : Combine with PEG-400 or cyclodextrins to enhance aqueous solubility .

- Surfactants : Polysorbate-80 (0.1% w/v) for cell-based studies .

Advanced Research Questions

Q. What mechanistic approaches are recommended to study its biological activity (e.g., kinase inhibition)?

Methodological Answer:

- Enzyme Assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-competitive assays (IC determination) .

- Isotopic Labeling : -labeled compound to track metabolic stability in microsomal preparations .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes with kinase active sites .

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified ethoxyphenyl (e.g., methoxy, halogen substituents) or naphthalen-1-yl groups (e.g., methyl, nitro derivatives) .

- Bioisosteric Replacement : Replace the oxo group with thioxo (C=S) to assess potency changes .

- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical interaction points .

Q. How should contradictory data in biological assays (e.g., variable IC50_{50}50 values) be resolved?

Methodological Answer:

- Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) and replicate experiments (n ≥ 3) .

- Purity Verification : Re-characterize batches with HPLC (≥95% purity) to exclude impurity-driven artifacts .

- Cell Line Authentication : STR profiling to confirm cell line identity (e.g., HeLa, MCF-7) .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Methodological Answer:

- Rodent Models : Sprague-Dawley rats (oral gavage, 10–50 mg/kg) for bioavailability and liver enzyme profiling (ALT, AST) .

- Tissue Distribution : LC-MS/MS to quantify compound levels in plasma, liver, and brain .

- Acute Toxicity : OECD Guideline 423 for dose-ranging studies .

Q. How can degradation pathways be elucidated under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and thermal (40–60°C) conditions .

- Metabolite Identification : Use hepatocyte incubations with LC-HRMS to detect Phase I/II metabolites .

Q. What computational tools are recommended for predicting off-target interactions?

Methodological Answer:

- QSAR Models : Build using Dragon descriptors and Random Forest algorithms .

- Proteome Screening : SwissTargetPrediction or SEA to rank potential off-targets .

Q. What strategies mitigate toxicity risks in preclinical development?

Methodological Answer:

- CYP Inhibition Assays : Screen against CYP3A4/2D6 to assess drug-drug interaction risks .

- hERG Channel Binding : Patch-clamp assays to evaluate cardiac toxicity .

- Genotoxicity : Ames test (OECD 471) and micronucleus assay (OECD 487) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.